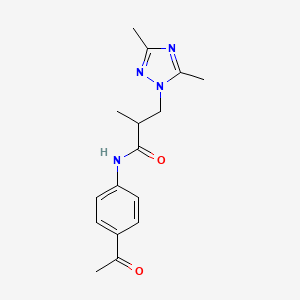![molecular formula C11H11ClN2O2 B4444995 5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4444995.png)
5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with a wide range of applications in scientific research. It is commonly used in the development of new drugs and as a tool for studying biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of 5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one is not well understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. This compound has also been shown to have a strong affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to have potent anticonvulsant and analgesic properties, making it a promising candidate for the treatment of epilepsy and chronic pain. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory disorders such as arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one in lab experiments is its potent pharmacological activity. This compound has been shown to have strong anticonvulsant, analgesic, and anti-inflammatory properties, making it a valuable tool for studying these processes. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure that the compound does not cause harm to experimental subjects.
Direcciones Futuras
There are a number of future directions for research on 5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one. One area of interest is the development of new drugs based on this compound. Researchers are exploring the potential of this compound as a treatment for epilepsy, chronic pain, and inflammatory disorders. Another area of interest is the elucidation of the compound's mechanism of action. Further research is needed to fully understand how this compound works at the molecular level. Finally, researchers are exploring the potential of this compound as a tool for studying the central nervous system and other physiological processes.
Aplicaciones Científicas De Investigación
5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research. It is commonly used in the development of new drugs, particularly those targeting the central nervous system. This compound has been shown to have potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of a variety of neurological and inflammatory disorders.
Propiedades
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-4-8(12)2-3-10(7)16-6-9-5-11(15)14-13-9/h2-5H,6H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGDSDBAWPQICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC(=O)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4444932.png)

![cyclohexyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4444941.png)
![N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B4444943.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4444957.png)
![N-(3-chlorophenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4444968.png)
![1-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4444974.png)
![5-[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4444983.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-fluorobenzamide](/img/structure/B4444994.png)


